(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17-9-14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)/t12-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLKGIKFZLVCOL-NBFOIZRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Intermediate Synthesis
The pyrrolidine core is synthesized through a cyclization reaction involving γ-aminobutyraldehyde diethyl acetal. Under acidic conditions (e.g., HCl in ethanol), the acetal undergoes hydrolysis and intramolecular cyclization to form pyrrolidine-3-carbaldehyde. Subsequent reduction with sodium borohydride yields pyrrolidin-3-ylmethanol.
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl, ethanol, reflux | 78% |
| Reduction | NaBH4, THF, 0°C → RT | 85% |
N-Benzylation of Pyrrolidine
The pyrrolidine nitrogen is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. Solvent selection (e.g., DMF or acetonitrile) impacts reaction efficiency:
Amide Bond Formation
The final step couples the benzylated pyrrolidine with (S)-2-aminopropionic acid. Activation of the carboxylic acid group is critical for successful coupling:
Method A: HATU-Mediated Coupling
Method B: EDCI/HOBt System
Comparative Analysis :
| Parameter | HATU Method | EDCI Method |
|---|---|---|
| Reaction Time | 24 hours | 18 hours |
| Yield | 88% | 75% |
| Cost | High | Moderate |
| Purification Ease | Requires HPLC | Column Chromatography |
Stereochemical Control and Purification
Enantiomeric purity is maintained through chiral starting materials and selective crystallization. The (S)-configuration of alanine ensures retention of stereochemistry during coupling. Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% enantiomeric excess.
Purification Protocol :
-
Column : XBridge BEH C18, 5 µm, 10 × 250 mm.
-
Mobile Phase : 20% → 80% acetonitrile in water (0.1% TFA).
-
Flow Rate : 4 mL/min.
Challenges and Mitigation Strategies
-
Epimerization Risk :
-
Byproduct Formation :
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to therapeutic effects in the treatment of psychiatric disorders . The compound may also affect various signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Physicochemical Properties
Structure-Activity Relationships (SAR)
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety, which is significant in various biological activities. The presence of the benzyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine, including (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide, exhibit notable antimicrobial properties. In vitro tests have demonstrated its efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for the compound range from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Other studies have shown that similar pyrrolidine derivatives exhibited MIC values against Bacillus mycoides and Candida albicans, highlighting a broad spectrum of antimicrobial activity .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| (S)-2-Amino-N-(1-benzyl...) | Staphylococcus aureus | 0.0039 |
| (S)-2-Amino-N-(1-benzyl...) | Escherichia coli | 0.025 |
| Pyrrolidine derivative 12a | Bacillus mycoides | 0.0048 |
| Pyrrolidine derivative 15 | Candida albicans | 0.039 |
2. Neuropharmacological Activity
The compound has been explored for its potential effects on neurodegenerative diseases. In silico studies suggest that it may interact with key proteins involved in neurodegeneration, such as α-synuclein and tau proteins .
- Molecular docking studies indicate that the compound may inhibit the aggregation of these proteins, which is crucial in conditions like Alzheimer's disease .
- Additionally, it has been shown to modulate glutamate receptors, which are vital in synaptic transmission and plasticity.
The mechanisms through which (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide exerts its effects involve:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits critical metabolic pathways, leading to cell death.
- Neuropharmacological Mechanism : It may act as an allosteric modulator at glutamate receptors or interfere with protein aggregation pathways associated with neurodegenerative diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
- A study involving the treatment of bacterial infections demonstrated that administration of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide significantly reduced bacterial load in infected models .
- Another investigation into its neuroprotective effects revealed that it could enhance neuronal survival in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .
Q & A
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Key issues include maintaining stereochemical integrity and minimizing side reactions (e.g., racemization). Optimize temperature-sensitive steps using flow chemistry for precise control. Replace piperidine with immobilized catalysts to simplify purification . Pilot studies under inert atmospheres (N2/Ar) can prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
